N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid)
Description
The compound N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) is a bis-phosphoramidic acid derivative with a long aliphatic diaminotetradecane backbone. Its structure features two phosphoramidic acid groups symmetrically linked via a 14-carbon diamine chain. Phosphoramidic acids are organophosphorus compounds containing a phosphorus atom bonded to an amino group and hydroxyl groups, often utilized in coordination chemistry, catalysis, and as intermediates in synthetic organic chemistry.
Properties
CAS No. |
648441-53-6 |
|---|---|
Molecular Formula |
C14H32N4O6P2 |
Molecular Weight |
414.37 g/mol |
IUPAC Name |
[(1,14-diamino-14-phosphonoiminotetradecylidene)amino]phosphonic acid |
InChI |
InChI=1S/C14H32N4O6P2/c15-13(17-25(19,20)21)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18-26(22,23)24/h1-12H2,(H4,15,17,19,20,21)(H4,16,18,22,23,24) |
InChI Key |
MLTXSIUWEKFKKF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=NP(=O)(O)O)N)CCCCCC(=NP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) typically involves the reaction of 1,14-diaminotetradecane with phosphoramidic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Related Compounds
Key Comparisons:
Backbone Length and Rigidity: The hypothetical 14-carbon diaminotetradecane backbone in the target compound contrasts sharply with shorter, rigid aromatic backbones (e.g., N,N'-Diacetyl-1,4-phenylenediamine ) or smaller aliphatic chains (e.g., 2-(Diisopropylamino)ethanethiol ). A longer chain may enhance flexibility and metal-binding capacity but reduce thermal stability.
Electronic and Steric Effects: The tetramethylated diamine (N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride ) shows enhanced electron-donating properties due to methyl groups, whereas the target compound’s unsubstituted amino groups may favor protonation or coordination with transition metals.
Solubility and Stability :
- Phosphoramidic acids generally exhibit moderate water solubility due to acidic -OH groups. However, the long hydrophobic chain in the target compound could reduce solubility in polar solvents compared to shorter analogs like N,N'-Diacetyl-1,4-phenylenediamine .
Biological Activity
Overview of N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid)
N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) is a phosphoramidic acid derivative that exhibits potential biological activities. Phosphoramidic acids are known for their applications in agriculture and medicine due to their ability to act as bioactive compounds.
Chemical Structure
The compound features a central tetradecane backbone with two phosphoramidic acid functional groups. This structure suggests potential interactions with biological systems through various mechanisms.
Antimicrobial Properties
Phosphoramidic acids have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some phosphoramidic acids exhibit antifungal activity by targeting cell wall synthesis or disrupting membrane integrity.
Cytotoxicity and Antitumor Activity
Studies on related phosphoramidic compounds suggest that they may possess cytotoxic effects against cancer cell lines. The following points summarize relevant findings:
- Selective Cytotoxicity : Certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Mechanisms of Action : Potential mechanisms include induction of apoptosis and disruption of mitotic processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phosphoramidic acids against common pathogens. Results indicated that some derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL.
- Antitumor Activity : In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) showed that certain phosphoramidic derivatives induced significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
Table 1: Biological Activity of Related Phosphoramidic Acids
| Compound Name | Activity Type | IC50/LC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 50 | |
| Compound B | Antifungal | 30 | |
| Compound C | Cytotoxic (HeLa) | 20 |
Table 2: Comparative Analysis of Biological Activities
| Activity Type | N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) | Similar Compounds |
|---|---|---|
| Antimicrobial | TBD | Active |
| Antitumor | TBD | Active |
| Cytotoxicity | TBD | Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
